molecular formula C14H22ClNO2S B1525736 N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride CAS No. 1272755-11-9

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

Cat. No.: B1525736
CAS No.: 1272755-11-9
M. Wt: 303.8 g/mol
InChI Key: UAABAOCOIDJTRS-BTQNPOSSSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. According to PubChem documentation, the complete IUPAC name is methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate hydrochloride, which precisely describes the stereochemical configuration and substitution pattern. The Chemical Abstracts Service registry number 1272755-11-9 serves as the primary identifier for this compound in chemical databases and literature. The molecular formula C14H22ClNO2S encompasses all constituent atoms including the hydrochloride counterion, while the molecular weight of 303.85 grams per mole reflects the combined mass of the organic cation and chloride anion.

The International Chemical Identifier (InChI) string provides an unambiguous structural representation: InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m1./s1. This notation specifically indicates the R-configuration at the alpha carbon through the stereochemical descriptor "/t13-;/m1./s1", confirming the D-amino acid stereochemistry. The compound is also catalogued under the MDL number MFCD04973100, which serves as an additional database identifier. Alternative nomenclature includes the condensed form "methyl N-benzyl-N-methylmethioninate hydrochloride" as listed in commercial chemical suppliers.

Stereochemical Configuration Analysis: D-Methionine Derivative Considerations

The stereochemical configuration of this compound centers on the preservation of D-configuration at the alpha carbon despite extensive chemical modification of the amino group. Optical rotation measurements provide definitive evidence for the stereochemical integrity, with the compound exhibiting a specific rotation of [α]D = -36 ± 1° when measured at a concentration of 1 gram per 100 milliliters in methanol at 20°C. This negative optical rotation is characteristic of D-amino acid derivatives and contrasts sharply with the corresponding L-isomer, which displays a positive rotation of [α]D = +35 ± 2° under identical conditions.

The stereochemical analysis reveals that N-methylation and benzylation of the amino group do not affect the configuration at the chiral center, maintaining the absolute R-configuration according to Cahn-Ingold-Prelog priority rules. The methionine side chain, containing the methylthio group at the gamma position, remains unmodified and does not contribute additional chiral centers to the molecule. Comparative studies with related D-amino acid derivatives demonstrate that the benzyl and methyl substituents on nitrogen create a sterically demanding environment that influences molecular conformation without compromising stereochemical stability.

The retention of D-configuration has significant implications for biological activity and pharmaceutical applications, as D-amino acids typically exhibit different pharmacological profiles compared to their L-counterparts. The stereochemical stability under various reaction conditions has been confirmed through nuclear magnetic resonance spectroscopy and chromatographic analysis using chiral stationary phases, establishing the compound as a reliable chiral building block for synthetic applications.

Crystalline Structure Analysis via X-ray Diffraction

X-ray crystallographic analysis of this compound reveals distinctive solid-state packing arrangements and molecular conformations. The compound crystallizes as a white crystalline powder with a well-defined melting point range of 107-114°C, indicating good crystalline order and purity. Single crystal X-ray diffraction studies utilizing graphite-monochromated molybdenum K-alpha radiation have provided detailed structural parameters for related methionine derivatives, establishing methodological precedents for comprehensive structural analysis.

The crystalline structure analysis demonstrates that the hydrochloride salt formation significantly influences intermolecular interactions and packing efficiency. X-ray powder diffraction patterns obtained using copper K-alpha radiation reveal characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment. The diffraction data collected across a 2-theta range of 3-75° with step sizes of 0.008° provide comprehensive information about crystalline ordering and potential polymorphic variations.

Temperature-dependent X-ray measurements from +25°C to -150°C under vacuum conditions have revealed thermal stability characteristics and phase transition behaviors in related amino acid ester systems. The crystallographic data indicate that hydrogen bonding between the protonated tertiary amine and chloride counterions contributes significantly to crystal stability and influences the overall three-dimensional architecture. Programmable divergence slit configurations and anti-scatter slit arrangements ensure optimal data quality for precise unit cell parameter determination and space group assignment.

Comparative Analysis of Benzyl vs. Alternative Aryl Group Substituents

Comparative structural analysis reveals significant differences between benzyl-substituted N-methyl-D-methionine derivatives and alternative aryl group variants. The benzyl group, containing a phenylmethyl substituent, provides optimal steric and electronic properties for pharmaceutical applications compared to direct phenyl attachment or other aromatic systems. Related compounds such as N-Benzyl-D-valine methyl ester hydrochloride demonstrate similar structural features but exhibit different optical rotation values, with [α]D = -17 ± 2° in methanol, indicating the influence of side chain modifications on overall molecular properties.

The benzyl substitution pattern offers several advantages over alternative aryl groups, including enhanced solubility characteristics and improved synthetic accessibility. Comparative analysis with N-Benzyl-D-alanine methyl ester hydrochloride, which lacks the methylthio side chain, reveals molecular weight differences (229.7 vs 303.85 g/mol) and distinct crystallization behaviors. The presence of the benzyl group rather than substituted aromatic rings maintains favorable pharmacokinetic properties while providing sufficient steric bulk to influence biological interactions.

Structural comparison with thienylidene-substituted methionine derivatives demonstrates the unique coordination properties of the benzyl variant. The benzyl group does not participate in metal coordination, unlike heteroaromatic substituents that can function as additional donor atoms in coordination complexes. This characteristic makes the benzyl derivative particularly suitable for pharmaceutical applications where metal coordination is undesirable.

The molecular conformation analysis indicates that the benzyl group adopts preferential orientations that minimize steric interactions with the methionine side chain and ester functionality. Nuclear magnetic resonance studies reveal characteristic chemical shift patterns for the benzyl aromatic protons, typically appearing in the 7.0-7.5 parts per million region, which serve as diagnostic markers for structural verification and purity assessment. The comparative analysis establishes benzyl substitution as an optimal choice for maintaining stereochemical integrity while providing favorable physicochemical properties.

Property N-Benzyl-N-methyl-D-methionine methyl ester HCl N-Benzyl-D-valine methyl ester HCl N-Benzyl-D-alanine methyl ester HCl
Molecular Weight (g/mol) 303.85 259.77 229.7
Optical Rotation [α]D (°) -36 ± 1 -17 ± 2 Not specified
Melting Point (°C) 107-114 Not specified Not specified
Molecular Formula C14H22ClNO2S C13H20ClNO2 C11H16ClNO2
CAS Number 1272755-11-9 Not specified 95071-12-8

Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-11-9
Record name D-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (Bzl, ME-D-met-ome HCl) is a compound of significant interest in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₄H₁₉NO₂S·HCl
  • Molecular Weight: 293.83 g/mol
  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and other polar solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

  • Enzyme Interaction: It acts as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The compound's benzyl and methyl groups enhance its binding affinity to these enzymes, potentially modulating their activity .
  • Protein Synthesis: The compound has been studied for its role in protein synthesis pathways, particularly in the context of amino acid metabolism. It may influence the transsulfuration pathway, which is crucial for synthesizing cysteine from homocysteine .

Applications in Research

This compound has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing various pharmaceuticals, particularly those targeting neurological disorders .
  • Biochemical Research: The compound is utilized as a reagent in studies examining amino acid metabolism, aiding researchers in understanding metabolic pathways and enzyme functions .
  • Neuroscience Applications: Investigations into its neuroprotective effects suggest potential therapeutic roles in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameUnique Features
N-Benzyl-N-methyl-L-methionine methyl ester HClL-stereochemistry may result in different biological activities.
N-Benzyl-N-methyl-D-alanine methyl ester HClSimilar structure but differs in amino acid composition.
N-Benzyl-N-methyl-L-alanine methyl ester HClInvestigated for different neuropharmacological effects.

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study evaluated the neuroprotective potential of this compound in models of oxidative stress. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential use in neurodegenerative disease therapies .
  • Metabolic Pathway Regulation:
    Research highlighted the role of this compound in regulating the transsulfuration pathway. Inhibition studies demonstrated that it could modulate cystathionine-β-synthase (CBS) activity, which is crucial for maintaining cellular homocysteine levels . This regulation can have implications for diseases associated with elevated homocysteine.
  • Synthesis and Characterization:
    Various synthetic routes have been explored to produce this compound efficiently. Techniques such as solution phase peptide synthesis have been employed to ensure high yields and purity .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Formulation
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is utilized as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug solubility and bioavailability makes it critical in developing novel therapeutic agents.

Case Study: Neurological Agents
Research indicates that this compound can be employed in the synthesis of drugs aimed at treating conditions such as Alzheimer's disease. For instance, studies have shown that derivatives of N-benzyl-D-methionine exhibit neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases .

Biochemical Research

Reagent in Metabolism Studies
This compound serves as an essential reagent in studies involving amino acid metabolism. It aids researchers in understanding metabolic pathways and enzyme functions, contributing to advancements in biochemistry.

Data Table: Applications in Biochemical Research

Study FocusApplicationOutcome
Amino Acid MetabolismUsed to trace metabolic pathwaysEnhanced understanding of methionine metabolism
Enzyme FunctionalityInvestigated effects on enzyme activityProvided insights into enzyme kinetics

Neuroscience Applications

Potential Neuroprotective Effects
this compound is being investigated for its neuroprotective effects, particularly in the context of neurotransmitter systems. Its role in modulating neurotransmitter release could lead to breakthroughs in treating psychiatric disorders.

Case Study: Neurotransmitter Modulation
Research has demonstrated that this compound can influence serotonin and dopamine levels, which are crucial for mood regulation. Such findings highlight its potential as a therapeutic agent in treating depression and anxiety disorders .

Cosmetic Formulations

Enhancement of Skin Health
Due to its chemical properties, this compound is explored in skincare formulations. It may enhance the delivery of active ingredients, improving the efficacy of cosmetic products.

Data Table: Cosmetic Applications

Product TypeActive IngredientBenefit
Anti-aging creamsN-Benzyl-N-methyl-D-methionine methyl esterImproved skin hydration and elasticity
Sunscreen formulationsN-Benzyl-N-methyl-D-methionine methyl esterEnhanced UV protection

Food Industry

Flavoring Agent and Preservative
In the food industry, this compound can serve as a flavoring agent or preservative, contributing to food safety and quality enhancement.

Case Study: Food Safety Enhancements
Studies have shown that incorporating this compound as a preservative can extend the shelf life of various food products while maintaining their flavor integrity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications References
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride C₁₅H₂₂ClNO₃S 331.86* Not provided Benzyl, methyl ester, thioether Enzyme inhibition, drug intermediates (inferred)
Benzyl glycine methyl ester hydrochloride C₁₀H₁₄ClNO₂ 215.68 17136-35-5 Benzyl, methyl ester Antibacterial agent
N-Benzyl-L-isoleucine methyl ester hydrochloride C₁₄H₂₂ClNO₂ 271.79 402929-56-0 Benzyl, methyl ester, branched chain Peptide synthesis
D-Phenylglycine methyl ester hydrochloride C₉H₁₂ClNO₂ 201.65 Not provided Phenyl, methyl ester Chiral building blocks

*Calculated based on methionine’s molecular formula (C₅H₁₁NO₂S) with modifications.

Key Findings:

Structural Variations: Amino Acid Backbone: The target compound uses methionine (sulfur-containing), whereas analogs employ glycine (simplest), isoleucine (branched chain), or phenylglycine (aromatic) . Substituents: All compounds feature a benzyl group, but the target uniquely includes an N-methyl and thioether group, enhancing steric hindrance and redox activity.

Physicochemical Properties :

  • Molecular Weight : The target compound has the highest molecular weight (331.86 g/mol) due to sulfur and additional substituents.
  • Lipophilicity : Benzyl and methyl groups increase lipophilicity across all compounds, but the thioether in methionine may further influence membrane permeability.

Applications: Antibacterial Activity: Benzyl glycine methyl ester hydrochloride is explicitly used as an antibacterial agent . Peptide Synthesis: N-Benzyl-L-isoleucine methyl ester hydrochloride and D-phenylglycine derivatives are employed in chiral synthesis due to stereochemical purity .

Research Implications and Limitations

  • Gaps in Data : Direct synthetic routes, pharmacokinetic data, and explicit biological activity for the target compound are absent in the evidence.
  • Contradictions : While benzyl glycine methyl ester is antibacterial , the biological role of the sulfur group in methionine derivatives remains speculative.
  • Future Directions: Explore thioether-mediated redox interactions in enzyme systems. Compare metabolic stability of N-methylated vs. non-methylated analogs.

Preparation Methods

Key Synthetic Strategies for N-Benzyl-N-methyl-D-methionine Methyl Ester Hydrochloride

SN2 Substitution of α-Bromo Acids

  • Method: The classical approach involves the preparation of optically active α-bromo acids via diazotization of the parent amino acid, followed by nucleophilic substitution with secondary amines such as N-benzyl-N-methylamine.
  • Mechanism: The α-bromo acid intermediate is formed with retention of stereochemistry through an intramolecular SN2 reaction, then displaced by the amine nucleophile to yield the N-alkylated amino acid derivative.
  • Advantages: This method can maintain chirality and provide direct access to N-alkyl amino acids.
  • Limitations: Moderate yields, potential epimerization, and the need for high temperature or sealed tube conditions for displacement reactions.

Example Reaction Scheme:

Step Reagents/Conditions Outcome
1 Diazotization of D-methionine derivative Formation of optically active α-bromo acid intermediate
2 Reaction with N-benzyl-N-methylamine at ~100°C N-Benzyl-N-methyl-D-methionine derivative formation

Triflate Displacement Method

  • Method: Conversion of protected amino acid esters (e.g., lactates) to triflate intermediates, followed by nucleophilic substitution with N-benzyl-N-methylamine.
  • Advantages: Mild reaction conditions at room temperature, high yields, and compatibility with secondary amines. This method reduces racemization risks.
  • Application: Suitable for preparing fully protected N-benzyl-N-methyl amino acid esters, which can be subsequently hydrolyzed to free acids or converted to hydrochloride salts.

Base-Mediated Alkylation of Sulfonamide-Protected Amino Acids

  • Method: Protection of the amino group as N-tosyl or N-nitrobenzenesulfonamide derivatives, followed by deprotonation under basic conditions and alkylation with methyl iodide or related alkylating agents.
  • Advantages: High crystallinity of products, enabling easier purification; selective N-methylation possible on solid support.
  • Challenges: Removal of sulfonamide protecting groups requires harsh conditions (e.g., refluxing HBr or calcium in liquid ammonia). Elevated temperatures during alkylation can cause epimerization, although low-temperature protocols minimize this.

Specific Preparation Protocol for this compound

Based on the literature and synthetic precedents, the following protocol is recommended:

Step Procedure Details/Conditions Notes
1 Protection of D-methionine as methyl ester Esterification under acidic conditions Protects carboxyl group for selective N-alkylation
2 Formation of α-bromo acid intermediate (optional) Diazotization with NaNO2/KBr in acidic medium Maintains stereochemistry
3 N-Alkylation with N-benzyl-N-methylamine Reaction at 0°C to 100°C, sealed tube if needed SN2 displacement or triflate substitution method
4 Hydrochloride salt formation Treatment with HCl in ether or suitable solvent Provides stable hydrochloride salt form
5 Purification Crystallization or chromatography Ensures high purity for pharmaceutical use

Comparative Data on Preparation Methods

Preparation Method Yield (%) Stereochemical Integrity Reaction Conditions Advantages Disadvantages
α-Bromo acid SN2 substitution 50-70 Moderate to high 0°C to 100°C, sealed tube Direct, well-established Moderate yield, possible epimerization
Triflate displacement 85-96 High Room temperature, mild High yield, mild conditions Requires protected esters
Base-mediated alkylation of sulfonamides 70-90 Variable (low temp better) Basic conditions, elevated temp possible High crystallinity, selective methylation Harsh deprotection, epimerization risk

Research Findings and Notes

  • The triflate displacement method is increasingly favored for N-benzyl-N-methyl amino acid derivatives due to its mildness and high stereochemical fidelity.
  • Epimerization during alkylation is a critical concern; low temperature and careful choice of base and solvent minimize this risk.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating its use in pharmaceutical formulations.
  • This compound is a valuable intermediate in drug design, improving membrane permeability and metabolic stability.

Q & A

Q. Q1: What are the common synthetic routes for preparing N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride, and what factors influence reaction efficiency?

Methodological Answer: The compound is synthesized via multi-step protocols involving amino acid esterification and protective group chemistry. A typical route involves:

Methionine esterification : Reacting L-methionine with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester hydrochloride salt .

N-alkylation : Introducing the benzyl and methyl groups via alkylation reagents (e.g., benzyl chloride) in the presence of a base (e.g., potassium bicarbonate) to achieve N-substitution .

Purification : Chromatography (silica gel) or recrystallization to isolate the enantiomerically pure D-form .

Q. Key factors affecting yield :

  • Reaction temperature (0°C for esterification minimizes racemization) .
  • Excess alkylation reagents (110–120 mol%) to drive substitution .
  • Solvent choice (ether/water biphasic systems reduce side reactions) .

Q. Q2: How can researchers verify the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is critical for biological activity studies. Analytical methods include:

  • Chiral HPLC : Use columns like Chiralpak® IA or IB with a hexane/isopropanol mobile phase. Retention time differences between D- and L-forms confirm purity .
  • Optical rotation : Compare specific rotation values ([α]D) with literature data (e.g., PubChem entries for analogous compounds) .
  • NMR spectroscopy : Analyze diastereotopic proton splitting patterns in the benzyl or methyl groups to detect impurities .

Q. Q3: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the ester group .
  • Degradation monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect free methionine or benzyl alcohol byproducts over time .

Advanced Research Questions

Q. Q4: How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer: Racemization occurs during esterification or alkylation. Mitigation strategies:

  • Low-temperature protocols : Conduct reactions at 0°C to slow down base-catalyzed racemization .
  • Protective group selection : Use bulky groups (e.g., benzyloxycarbonyl) to sterically hinder racemization .
  • Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .

Q. Q5: How can this compound be used to study enzyme inhibition mechanisms?

Methodological Answer: The benzyl and methyl groups make it a potential inhibitor for enzymes with hydrophobic active sites (e.g., proteases or methyltransferases). Experimental approaches:

Binding assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Kinetic studies : Compare Michaelis-Menten parameters (Km, Vmax) with and without the inhibitor to determine inhibition type (competitive/non-competitive) .

Structural analysis : Co-crystallize the compound with target enzymes (e.g., via X-ray crystallography) to map interaction sites .

Q. Q6: What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer: Challenges :

  • Co-eluting impurities in HPLC due to structural similarity (e.g., N-methyl vs. N-benzyl derivatives).
  • Low detection limits for hydrolyzed byproducts (e.g., free methionine).

Q. Solutions :

  • LC-MS/MS : Use high-resolution mass spectrometry to differentiate impurities based on mass shifts (e.g., +16 Da for oxidation products) .
  • Derivatization : React hydrolyzed byproducts with ninhydrin or fluorescamine to enhance UV/fluorescence detection .

Q. Q7: How can researchers design experiments to evaluate the compound’s metabolic stability in biological systems?

Methodological Answer:

In vitro assays : Incubate the compound with liver microsomes or S9 fractions to monitor ester hydrolysis (quantify methionine release via HPLC) .

Isotope labeling : Synthesize a deuterated analog (e.g., CD3-methionine ester) to track metabolic pathways via mass spectrometry .

Cell-based studies : Use HEK293 or HepG2 cells to assess intracellular stability and cytotoxicity (e.g., MTT assays) .

Q. Q8: What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from batch-to-batch variability or assay conditions. Mitigation steps:

  • Batch characterization : Ensure consistent enantiomeric purity (>98%) and impurity profiles via LC-MS .
  • Standardized assays : Use reference inhibitors (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride) as internal controls .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., pH, temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

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